Methacrylamide
Overview
Description
Methacrylamide is an organic compound with the molecular formula C4H7NO. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers. This compound is also a precursor to methyl methacrylate, which is widely used in the production of acrylic plastics .
Mechanism of Action
Target of Action
Methacrylamide, a colorless or white solid, is primarily used as a monomer for the production of polymers and copolymers . Some of these polymers are used in hydrogels , which are semi-solid structures comprising networks of water-insoluble polymers surrounded by water . These hydrogels are attractive materials for use as tissue engineering scaffolds .
Mode of Action
This compound is modified via the addition of methacrylate groups to create collagen this compound (CMA) using a synthesis reaction that allows retention of fundamental characteristics of native collagen, including spontaneous fibrillar self-assembly and enzymatic biodegradability . This method allows for a rapid, five-fold increase in storage modulus upon irradiation with 365 nm light .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of hydrogels. The methacrylate groups added to the collagen allow the collagen to self-assemble into a fibrillar hydrogel . This self-assembly is a key part of the biochemical pathway that leads to the formation of the hydrogel.
Pharmacokinetics
The pharmacokinetics of this compound when used in the formation of hydrogels is complex. The this compound is covalently bound to the collagen, forming a stable compound that can be used to form the hydrogel . The hydrogel then has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .
Result of Action
The result of this compound’s action is the formation of a stable, biodegradable hydrogel. This hydrogel can be used in a variety of biomedical applications, including tissue engineering and wound healing . The hydrogel is mechanically robust, and its properties can be tuned via the application of light .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The storage modulus of the hydrogel formed by this compound can be increased by irradiation with 365 nm light . Additionally, the temperature can affect the rate of the self-assembly process .
Biochemical Analysis
Biochemical Properties
Methacrylamide is synthesized by the direct reaction of gelatin with methacrylic anhydride (MA) in phosphate buffer at 50 °C . Gelatin methacryloyl (GelMA) hydrogels, synthesized from this compound, have been widely used for various biomedical applications due to their suitable biological properties and tunable physical characteristics
Cellular Effects
This compound, in the form of GelMA hydrogels, has shown positive effects on various types of cells. For instance, human osteoblasts responded positively to the degree of methacrylation and showed attachment, growth, and proliferation on both hydrogels
Molecular Mechanism
It is known that this compound binds reversibly to serum albumin, which increases its resistance to enzymatic degradation and extends its half-life
Metabolic Pathways
It is known that this compound is a precursor of methyl methacrylate
Preparation Methods
Methacrylamide can be synthesized through several methods. One common industrial method involves the reaction of acetone cyanohydrin with concentrated sulfuric acid. This reaction produces an intermediate, which is then converted to this compound at elevated temperatures . The process can be summarized as follows:
Reaction of acetone cyanohydrin with sulfuric acid: This step produces an intermediate compound.
Conversion of the intermediate: The intermediate is then converted to this compound at elevated temperatures.
Chemical Reactions Analysis
Methacrylamide undergoes various chemical reactions due to its reactive double bond and amide group. Some of the common reactions include:
Polymerization: This compound can polymerize to form poly(this compound), which is used in various applications such as hydrogels.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Hydrolysis: This compound can be hydrolyzed to produce methacrylic acid and ammonia.
Scientific Research Applications
Methacrylamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Comparison with Similar Compounds
Methacrylamide is similar to other acrylamide and methacrylate compounds, such as:
Acrylamide: Both this compound and acrylamide are used in polymer synthesis, but this compound has a methyl group that provides different properties.
Methyl methacrylate: This compound is a precursor to methyl methacrylate, which is used in the production of acrylic plastics.
N,N-Dimethylacrylamide: This compound is used in similar applications but has different solubility and reactivity properties.
This compound’s unique properties, such as its ability to form hydrogels and its biocompatibility, make it distinct from these similar compounds.
Properties
IUPAC Name |
2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPSGWSUVKBHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25014-12-4 | |
Record name | Polymethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029600 | |
Record name | Methacrylamide | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Methacrylamide | |
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CAS No. |
79-39-0 | |
Record name | Methacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methacrylamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079390 | |
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Record name | METHACRYLAMIDE | |
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Record name | METHACRYLAMIDE | |
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Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Record name | Methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.094 | |
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Record name | 2-METHYLACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67NG89J77 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methacrylamide?
A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound and its polymers?
A2: Yes, multiple spectroscopic techniques are commonly employed. These include:* FTIR: Fourier Transform Infrared Spectroscopy helps identify functional groups and characterize polymer structures. [, , , ]* NMR: Nuclear Magnetic Resonance spectroscopy provides information about the structure, tacticity, and composition of this compound polymers. [, , , , , , ] * ESR: Electron Spin Resonance is used to study the radicals formed during this compound polymerization, especially under irradiation. [, ]
Q3: How does the presence of this compound units in copolymers affect their properties compared to pure poly(methacrylic acid) or poly(acrylamide)?
A3: Incorporating this compound can significantly alter copolymer properties:* Hydrophilicity/Hydrophobicity: The ratio of this compound to other monomers like styrene can be adjusted to fine-tune the hydrophilicity of copolymers, influencing their interaction with water and biological systems. [] * Thermal Properties: this compound content impacts the glass transition temperature (Tg) of copolymers, affecting their flexibility and thermal stability. [, , ]* Mechanical Properties: Studies show that this compound incorporation can influence properties like hardness and polymerization shrinkage in copolymers with hydroxyalkyl methacrylates. []
Q4: What are some initiation methods for the polymerization of this compound?
A4: Several methods have been explored for initiating this compound polymerization:* Redox Initiation: Systems like potassium permanganate with pyruvic acid or glycollic acid can effectively initiate radical polymerization of this compound. [, ]* Radiation-Induced: Gamma radiation from sources like 60Co can initiate graft copolymerization of this compound onto materials like silk fabric, modifying their properties. [, ] * Free Radical Polymerization: this compound can undergo free radical polymerization using initiators like potassium persulfate or azobisisobutyronitrile (AIBN). [, , ] * Anionic Polymerization: Specific initiators like lithium N-benzyltrimethylsilylamide (BnTMSNLi), often in the presence of aluminum compounds, can facilitate the controlled anionic polymerization of this compound. []
Q5: Does the polymerization method affect the properties of the resulting polythis compound?
A5: Yes, the polymerization method can significantly impact the final polymer properties. For instance, anionic polymerization, specifically with BnTMSNLi, enables the synthesis of polymethacrylates with controlled tacticity (syndiotactic or heterotactic) and narrow molecular weight distribution (MWD). [] This level of control is not always achievable with free radical polymerization.
Q6: What is cyclopolymerization and how is it relevant to this compound?
A6: Cyclopolymerization is a unique type of polymerization where a diene monomer forms a polymer chain containing cyclic units. N-substituted dimethacrylamides, derivatives of this compound, can undergo cyclopolymerization, leading to polymers with varying ring sizes (five- or six-membered rings) depending on the substituent. []
Q7: Can Lewis acids influence the polymerization of this compound?
A7: Yes, Lewis acids, particularly rare-earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can impact the stereochemistry during the radical polymerization of this compound and its N-alkyl derivatives. This influence is solvent-dependent, with methanol favoring isotacticity for some derivatives. []
Q8: How are polymethacrylamides used in drug delivery systems?
A8: Polymethacrylamides, especially poly(N-(2-hydroxypropyl)this compound) (PHPMA), are attractive for drug delivery due to their biocompatibility and versatility:* Targeted Delivery: PHPMA can be conjugated with targeting moieties like sugars (e.g., galactose) to achieve specific delivery to cells with corresponding receptors, such as liver cells. [, ]* Stimuli-Responsive Release: Copolymers of this compound derivatives, like N-isopropylacrylamide and N-isopropylthis compound, can create nanogels that release drugs in response to temperature changes, potentially useful for localized drug release at infection sites. []* Improved Drug Solubility: Hydrophobic drugs can be encapsulated within PHPMA-based micelles formed by polymers with hydrophobic end groups like cholesterol, potentially improving drug solubility and bioavailability. []
Q9: Are there applications of this compound polymers in areas other than drug delivery?
A9: Yes, their properties make them suitable for diverse applications:* Thermoresponsive Materials: Poly(N-isopropylacrylamide-co-N-isopropylthis compound) copolymers exhibit temperature-dependent phase transitions, making them suitable for applications like temperature-responsive chromatography matrices. []* Anti-biofouling Surfaces: Zwitterionic poly(carboxybetaine this compound) brushes, grafted onto surfaces using techniques like nitroxide-mediated free radical polymerization (NMFRP), can resist nonspecific protein adsorption, making them promising for biocompatible materials. []* Membranes: Copolymers of this compound, with controlled hydrophilicity, show promise as membranes in artificial organs like carbon kidneys. []
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